methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid
CAS No.: 143791-32-6
Cat. No.: VC0132465
Molecular Formula: C14H23NO10
Molecular Weight: 365.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143791-32-6 |
|---|---|
| Molecular Formula | C14H23NO10 |
| Molecular Weight | 365.335 |
| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14+/m0/s1 |
| Standard InChI Key | NIEBVOWRRSQMQG-KXEMTNKZSA-N |
| SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Introduction
Chemical Properties and Structure
Molecular Information
Methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid is characterized by specific chemical identifiers and properties that distinguish it from related compounds. The following table summarizes key molecular information:
| Property | Value |
|---|---|
| CAS Number | 143791-32-6 |
| Molecular Formula | C₁₄H₂₃NO₁₀ |
| Molecular Weight | 365.335 g/mol |
| IUPAC Name | (2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
| PubChem CID | 71312953 |
| ChEBI ID | CHEBI:145416 |
These molecular characteristics provide essential information for researchers working with this compound in various biochemical and pharmaceutical applications .
Structural Characteristics
The structure of methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid features several distinct elements that contribute to its chemical properties and potential biological functions. This compound is structurally related to N-acetyl-9-O-acetyl-alpha-neuraminic acid but with a notable modification—the hydroxy group at position 2 (adjacent to the carboxyl group) has been methylated to form a methoxy group . The compound contains a nine-carbon backbone typical of neuraminic acids, with specific functional groups including:
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An acetamido group at position 5
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An acetyloxy group at position 9
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A methoxy group at position 2
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A cyclic acetal structure
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Multiple hydroxyl groups creating a complex stereochemistry
The alpha-D-galacto configuration refers to the specific stereochemical arrangement of hydroxyl groups around the pyranosidonic acid ring, which influences the compound's interactions with biological systems and other molecules. This structural complexity makes it a valuable component in glycobiology research, as the precise arrangement of functional groups can significantly impact biological recognition processes.
Biological Significance
Relation to N-acetylneuraminic Acids
Methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid belongs to the class of N-acetylneuraminic acids, which are integral components of glycoconjugates found throughout biological systems. These compounds are crucial elements in cell-cell interactions, serving as recognition sites for various biological molecules and participating in numerous physiological processes . The specific modifications in this compound—particularly the methylation at position 2 and acetylation at position 9—likely influence its biological behavior in ways that distinguish it from other neuraminic acid derivatives.
N-acetylneuraminic acids, including the compound under discussion, often appear as terminal residues on glycan chains of glycoproteins and glycolipids, where they contribute to cellular recognition, adhesion, and signaling pathways. The acetylation pattern of sialic acids has been shown to affect their recognition by various lectins, antibodies, and enzymes, potentially altering biological interactions in significant ways .
Research Findings and Applications
Analytical Methods
Analytical techniques for studying methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid and related compounds typically include:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared Spectroscopy
Quantitative NMR (qNMR) spectroscopy has been specifically mentioned as a valuable technique for analyzing acetylated sialic acid derivatives similar to the compound under discussion . The development of standardized analytical methods is particularly important for advancing research in this area, as highlighted by studies on structurally related compounds .
Related Compounds
Structural Analogs
Several structural analogs of methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid have been identified and studied:
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N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS: 73208-80-7) - A more extensively acetylated derivative with a molecular weight of 505.5 g/mol
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Methyl 9-S-Acetyl-5-(Acetylamino)-3,5-Dideoxy-9-Thio-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid - A thio derivative where the oxygen at position 9 is replaced with sulfur, resulting in a molecular weight of 381.40 g/mol
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N-acetyl-9-O-acetyl-alpha-neuraminic acid - The non-methylated parent compound from which methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid is derived
These structural analogs provide valuable comparative insights into the structure-activity relationships of this class of compounds. The specific modifications in functional groups can significantly alter chemical properties and biological activities, offering opportunities for tailored applications in research and potential therapeutic development .
Functional Relatives
Beyond structural analogs, methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid is functionally related to various other sialic acid derivatives that play roles in biological systems:
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Neu5Ac (N-acetylneuraminic acid) - The most common naturally occurring sialic acid in humans, often serving as a precursor for derivatives like the compound under discussion
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Neu5,9Ac₂ (N-acetyl-9-O-acetyl-neuraminic acid) - An acetylated derivative that has been identified as a potential biomarker for various cancers
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Neu4,5Ac₂ (4-O-acetyl-N-acetylneuraminic acid) - Another acetylated derivative with distinct biological properties
These functional relatives collectively contribute to our understanding of how specific modifications to the sialic acid structure influence biological recognition processes and potential applications in biomedical research .
Future Research Directions
The current understanding of methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid suggests several promising directions for future research. Exploring the specific biological activities of this compound could reveal novel applications in glycobiology and biomedical research. Potential areas for future investigation include:
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Elucidation of specific receptor interactions and binding properties
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Investigation of potential roles in cell signaling and recognition
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Exploration of possible applications as a biomarker for disease states
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Development of synthetic pathways for producing structural derivatives with enhanced properties
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Assessment of potential therapeutic applications based on biological activities
Advances in analytical techniques and synthetic methodologies will likely facilitate more detailed studies of this compound and related structures, potentially unveiling new insights into their biological significance and applications .
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